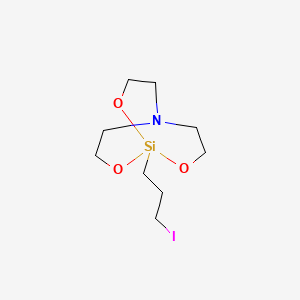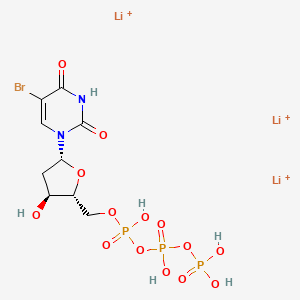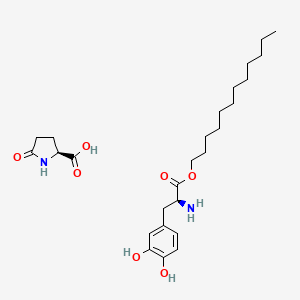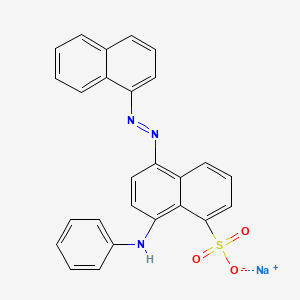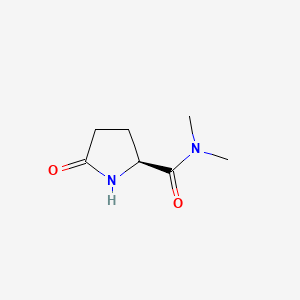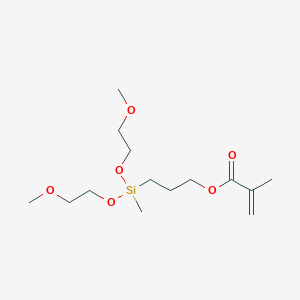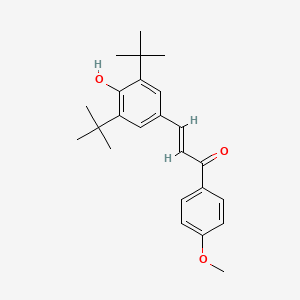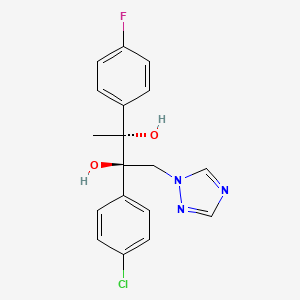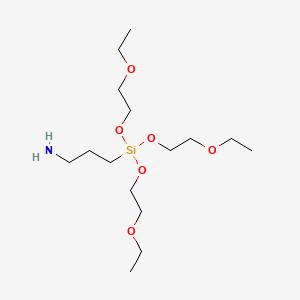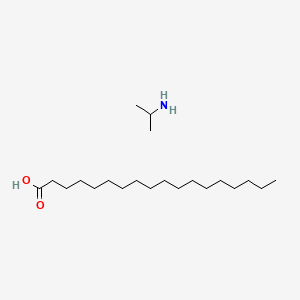
Isopropylamine stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylamine stearate is an organic compound formed by the reaction of isopropylamine and stearic acid. It is commonly used as a surfactant and emulsifier in various industrial applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and other products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropylamine stearate is synthesized through the reaction of isopropylamine with stearic acid. The reaction typically occurs under controlled conditions, where stearic acid is heated and isopropylamine is added gradually. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where stearic acid and isopropylamine are mixed in precise ratios. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylamine stearate undergoes several types of chemical reactions, including:
Protonation: The amine group can be protonated to form a positively charged ammonium ion.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Protonation: Typically occurs in the presence of strong acids like hydrochloric acid.
Alkylation: Requires alkyl halides and a base such as sodium hydroxide.
Acylation: Involves acyl chlorides and a base like pyridine.
Major Products Formed
Protonation: Forms isopropylammonium stearate.
Alkylation: Produces secondary or tertiary amines.
Acylation: Results in the formation of amides.
Applications De Recherche Scientifique
Isopropylamine stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological reagents.
Medicine: Utilized in the development of drug delivery systems and topical formulations.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of isopropylamine stearate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals, where it helps to evenly distribute active ingredients.
Comparaison Avec Des Composés Similaires
Isopropylamine stearate can be compared with other similar compounds such as:
Ethylamine stearate: Similar in structure but with an ethyl group instead of an isopropyl group.
Propylamine stearate: Contains a propyl group instead of an isopropyl group.
Butylamine stearate: Features a butyl group in place of the isopropyl group.
Uniqueness
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions at lower concentrations compared to similar compounds highlights its efficiency and versatility in various applications.
Propriétés
Numéro CAS |
67873-97-6 |
|---|---|
Formule moléculaire |
C21H45NO2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
octadecanoic acid;propan-2-amine |
InChI |
InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3 |
Clé InChI |
GXKKNBAVCHWMEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


